2-bromo-N-[(1Z)-3-oxo-3-(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)-1-(thiophen-2-yl)prop-1-en-2-yl]benzamide
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Overview
Description
2-BROMO-N~1~-[(Z)-1-[(6-OXO-7,11-DIAZATRICYCLO[7310~2,7~]TRIDECA-2,4-DIEN-11-YL)CARBONYL]-2-(2-THIENYL)-1-ETHENYL]BENZAMIDE is a complex organic compound that features a bromine atom, a benzamide group, and a unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-BROMO-N~1~-[(Z)-1-[(6-OXO-7,11-DIAZATRICYCLO[7.3.1.0~2,7~]TRIDECA-2,4-DIEN-11-YL)CARBONYL]-2-(2-THIENYL)-1-ETHENYL]BENZAMIDE typically involves multiple steps:
Formation of the Tricyclic Core: The tricyclic structure can be synthesized through a series of cyclization reactions starting from simpler precursors.
Introduction of the Bromine Atom: Bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Attachment of the Benzamide Group: This step involves the coupling of the tricyclic core with a benzamide derivative, often using coupling reagents such as EDCI or DCC.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound would require optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl group, using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction of the carbonyl groups can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom can be substituted with various nucleophiles (e.g., amines, thiols) under suitable conditions.
Common Reagents and Conditions
Oxidation: m-CPBA, hydrogen peroxide (H2O2)
Reduction: LiAlH4, NaBH4
Substitution: Nucleophiles such as amines, thiols, and alcohols
Major Products
Oxidation: Oxidized derivatives of the thienyl group
Reduction: Reduced forms of the carbonyl groups
Substitution: Substituted derivatives at the bromine position
Scientific Research Applications
Chemistry
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.
Catalysis: It may be used as a ligand in catalytic reactions.
Biology
Drug Development:
Medicine
Therapeutic Agents: Investigation into its potential as an anti-cancer or anti-inflammatory agent.
Industry
Material Science: Use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-BROMO-N~1~-[(Z)-1-[(6-OXO-7,11-DIAZATRICYCLO[7.3.1.0~2,7~]TRIDECA-2,4-DIEN-11-YL)CARBONYL]-2-(2-THIENYL)-1-ETHENYL]BENZAMIDE would depend on its specific application. For instance, in medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- **2-BROMO-N~1~-[(Z)-1-[(6-OXO-7,11-DIAZATRICYCLO[7.3.1.0~2,7~]TRIDECA-2,4-DIEN-11-YL)CARBONYL]-2-(2-FURYL)-1-ETHENYL]BENZAMIDE
- **2-BROMO-N~1~-[(Z)-1-[(6-OXO-7,11-DIAZATRICYCLO[7.3.1.0~2,7~]TRIDECA-2,4-DIEN-11-YL)CARBONYL]-2-(2-PYRIDYL)-1-ETHENYL]BENZAMIDE
Uniqueness
The uniqueness of 2-BROMO-N~1~-[(Z)-1-[(6-OXO-7,11-DIAZATRICYCLO[7.3.1.0~2,7~]TRIDECA-2,4-DIEN-11-YL)CARBONYL]-2-(2-THIENYL)-1-ETHENYL]BENZAMIDE lies in its specific combination of functional groups and tricyclic structure, which may confer unique chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C25H22BrN3O3S |
---|---|
Molecular Weight |
524.4 g/mol |
IUPAC Name |
2-bromo-N-[(Z)-3-oxo-3-(6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl)-1-thiophen-2-ylprop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C25H22BrN3O3S/c26-20-7-2-1-6-19(20)24(31)27-21(12-18-5-4-10-33-18)25(32)28-13-16-11-17(15-28)22-8-3-9-23(30)29(22)14-16/h1-10,12,16-17H,11,13-15H2,(H,27,31)/b21-12- |
InChI Key |
SZEVTVCYGUSSFV-MTJSOVHGSA-N |
Isomeric SMILES |
C1C2CN(CC1C3=CC=CC(=O)N3C2)C(=O)/C(=C/C4=CC=CS4)/NC(=O)C5=CC=CC=C5Br |
Canonical SMILES |
C1C2CN(CC1C3=CC=CC(=O)N3C2)C(=O)C(=CC4=CC=CS4)NC(=O)C5=CC=CC=C5Br |
Origin of Product |
United States |
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